molecular formula C18H27NO6 B1680723 Rosmarinine CAS No. 520-65-0

Rosmarinine

Cat. No.: B1680723
CAS No.: 520-65-0
M. Wt: 353.4 g/mol
InChI Key: YEXVXKIMPBHRQR-VFQWDWSUSA-N
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Mechanism of Action

Target of Action

Rosmarinine, a pyrrolizidine alkaloid , is predominantly produced by plants as a defense mechanism against herbivores . .

Mode of Action

It is known that rosmarinic acid, a bioactive phenolic compound commonly found in plants of the lamiaceae and boraginaceae families, is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions

Biochemical Pathways

Rosmarinic acid has been shown to have various curative activities, such as anti-inflammatory, antioxidant, anticancer, antimicrobial, and anti-diabetes properties . It is likely that this compound, being a similar compound, may affect similar biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of Rosmarinic acid, a compound similar to this compound, have been studied in rats. After oral administration, it was characterized by rapid absorption, middle-speed elimination, and poor absolute bioavailability . The systemic exposure exhibited a lack of dose proportionality over the dose range from 12.5 to 50 mg kg −1

Result of Action

Rosmarinic acid has shown potent chemoprotective properties . It has been revealed through in vitro and in vivo studies of various inflammatory diseases like arthritis, colitis, and atopic dermatitis . Given the similarity between Rosmarinic acid and this compound, it is possible that this compound may have similar molecular and cellular effects.

Action Environment

Environmental factors can significantly affect the action, efficacy, and stability of compounds like this compound. For instance, the abundance of certain bacteria in desert soils was significantly affected by various environmental factors, including latitude, longitude, altitude, and others

Preparation Methods

Synthetic Routes and Reaction Conditions: Rosmarinine can be synthesized through the hydrolysis of its precursor, rosmarinecine . The process involves basic hydrolysis followed by acetylation to yield 2,7,8-triacetylrosmarinecine. This intermediate is then treated with barium hydroxide to produce rosmarinecine, which can be further modified to obtain this compound . The selective protection of hydroxyl groups at specific positions is crucial for the synthesis, and reagents such as tert-butyldimethylsilyl chloride are commonly used .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as Senecio pleistocephalus. The plant material is processed to isolate this compound in good yields. Advanced purification techniques, including chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Rosmarinine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the conversion of this compound to senecionine through the elimination of a hydroxyl group, resulting in the formation of a double bond .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of rosmarinecine and senecionine, which exhibit different biological activities and chemical properties .

Comparison with Similar Compounds

This compound’s unique structure and diverse biological activities make it a compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

(1R,4Z,6R,7R,11S,12S,17R)-4-ethylidene-7,12-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-13(20)8-19-6-5-14(15(12)19)25-16(11)21/h4,10,12-15,20,23H,5-9H2,1-3H3/b11-4-/t10-,12+,13-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXVXKIMPBHRQR-VFQWDWSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2C(CN3C2C(CC3)OC1=O)O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2[C@@H](CN3[C@H]2[C@@H](CC3)OC1=O)O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-65-0
Record name (3Z,5R,6R,9aS,10S,14aR,14bR)-3-Ethylidenedodecahydro-6,10-dihydroxy-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ROSMARININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF2N9W4Q5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is rosmarinine and where is it found?

A1: this compound is a pyrrolizidine alkaloid (PA) primarily found in various Senecio plant species. It was first isolated from Senecio rosmarinifolius. [, ] PAs are a class of naturally occurring toxins characterized by a pyrrolizidine nucleus, typically esterified with a necic acid. [, ]

Q2: How is this compound biosynthesized in plants?

A2: this compound biosynthesis utilizes putrescine as a primary precursor. [, , ] The pathway involves the incorporation of two putrescine molecules, which eventually cyclize to form the pyrrolizidine ring system. [, ] Specifically, this compound biosynthesis likely diverges from other PA pathways during the cyclization of an immonium ion, leading to the formation of isoretronecanol as a key intermediate. [, ]

Q3: What is the role of isoretronecanol in this compound biosynthesis?

A3: Isoretronecanol is a critical intermediate in the biosynthesis of this compound. [] It is formed through the reduction of a 1-formylpyrrolizidine intermediate. This reduction step is stereospecific, with a hydride donor attacking the aldehyde group from a specific direction. [] Isoretronecanol is then hydroxylated with retention of configuration at specific carbon positions to ultimately form rosmarinecine, the necine base of this compound. []

Q4: How efficient are different precursors in this compound biosynthesis?

A4: While putrescine is a key precursor, its incorporation efficiency varies. Studies have shown that N-acetylputrescine is incorporated less efficiently than putrescine into this compound in Senecio pleistocephalus. [] This suggests that the plant might favor direct utilization of putrescine over its acetylated form for this compound biosynthesis. []

Q5: What is the stereochemistry of the enzymatic processes involved in rosmarinecine biosynthesis?

A5: Extensive research using deuterium-labeled putrescine precursors has elucidated the stereospecificity of rosmarinecine formation. The conversion of two putrescine molecules into a 1β-formyl-8α-pyrrolizidine intermediate involves the stereospecific loss of pro-S hydrogens from three of the four amino groups involved. [] Furthermore, formation of the pyrrolizidine ring involves stereospecific removal of a pro-R hydrogen and retention of a pro-S hydrogen on the carbon destined to become C-1 of rosmarinecine. []

Q6: Which other alkaloids are found alongside this compound in Senecio species?

A6: Various Senecio species produce a range of PAs in addition to this compound. These include:

  • Senecionine: Found in Senecio triangularis, Senecio taiwanensis, and Senecio vulgaris [, , ].
  • Integerrimine: Often co-occurs with senecionine and is found in similar species [, ].
  • Platyphylline: Detected in Senecio triangularis and Senecio hadiensis [, ].
  • Retrorsine: Identified in Senecio triangularis and Senecio isatideus [, ].
  • Triangularine and Neotriangularine: These novel alkaloids were isolated from Senecio triangularis [].

Q7: What is the significance of the pyrrolic nucleus in this compound and other PAs?

A7: The pyrrolic nucleus is thought to be crucial for the biological activity of PAs, including their toxicity. [] Studies suggest that a simple alkylating pyrrole, potentially derived from the metabolism of PAs, could be the biologically active agent. [] This highlights the importance of the pyrrolic structure in understanding the potential adverse effects of these alkaloids.

Q8: Have there been attempts to synthesize this compound or its analogues?

A8: Yes, researchers have explored synthetic routes to this compound and related compounds. One approach successfully yielded (1R,2R,7R,7aS)-1-Hydroxymethyl-2,3,5,6,7,7a-hexahydropyrrolizidine-1,2,7-triol through this compound degradation. [] Efforts to create synthanecines, like Synthanecine A and Synthanecine B, have also been undertaken. [] These synthetic endeavours aim to further investigate the structure-activity relationships and biosynthetic pathways of these alkaloids.

Q9: What analytical techniques are used to study this compound?

A9: Various analytical methods are employed to characterize and quantify this compound and other PAs. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation and studying biosynthetic pathways. [, , , ]
  • Mass Spectrometry (MS): Employed for identifying and characterizing alkaloids, including electron impact and chemical ionization techniques. [, ]
  • Radiolabeling: Using isotopes like 14C and 3H to track the incorporation of precursors into alkaloids and understand their biosynthetic origins. [, , , , ]

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